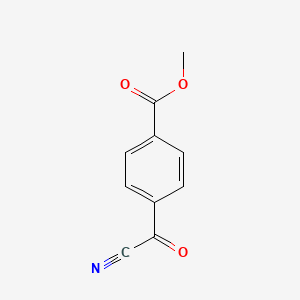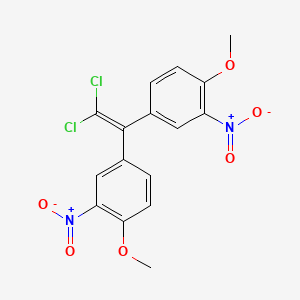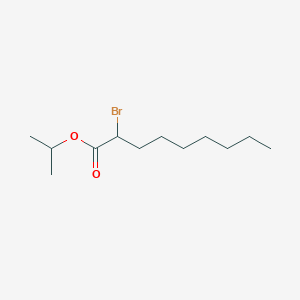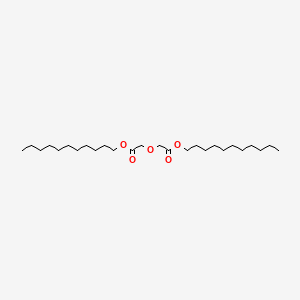
Methyl 4-(cyanocarbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(cyanocarbonyl)benzoate is an organic compound with the molecular formula C10H7NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyano group is attached to the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(cyanocarbonyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyanobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the cyanoacetylation of methyl benzoate. This process includes the reaction of methyl benzoate with cyanoacetic acid in the presence of a base, such as sodium ethoxide, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(cyanocarbonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Ester Hydrolysis: Acidic conditions typically involve hydrochloric acid, while basic conditions use sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates.
Ester Hydrolysis: 4-Cyanobenzoic acid.
Reduction: 4-(Aminocarbonyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-(cyanocarbonyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(cyanocarbonyl)benzoate involves its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets. The cyano group can be reduced to an amine, which may participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but lacks the carbonyl group attached to the cyano group.
Methyl 4-(aminocarbonyl)benzoate: Similar structure but with an amine group instead of a cyano group.
Uniqueness
Methyl 4-(cyanocarbonyl)benzoate is unique due to the presence of both ester and cyano groups, which provide versatile reactivity and potential for various applications in organic synthesis and materials science .
Propiedades
Número CAS |
198978-34-6 |
|---|---|
Fórmula molecular |
C10H7NO3 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
methyl 4-carbonocyanidoylbenzoate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,1H3 |
Clave InChI |
RKZCJRWGUHZRTA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)

![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)

![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)
![1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone](/img/structure/B14152692.png)



![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)


![2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B14152736.png)
